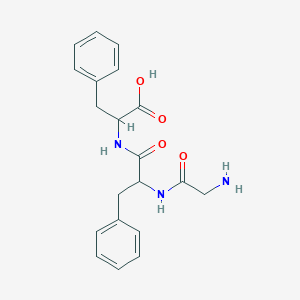
N-(N-Glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gly-Phe-Phe is a tripeptide composed of one glycine and two L-phenylalanine residues joined in sequence It has a role as a metabolite.
Actividad Biológica
N-(N-Glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine is a compound that has garnered attention for its potential biological activities, particularly in the context of peptide chemistry and medicinal applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is a dipeptide derivative that features a complex structure involving multiple phenylalanine and alanine residues. The synthesis typically involves the coupling of amino acids through various chemical methods, including the use of activated esters or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to facilitate amide bond formation.
1. Antioxidant Properties
Research has indicated that this compound exhibits antioxidant properties. In studies utilizing electron paramagnetic resonance (EPR), it was shown that this compound can generate free radicals upon irradiation, which can be analyzed to understand its structural and chemical properties. The ability to modulate oxidative stress is significant for potential therapeutic applications in diseases where oxidative damage is a factor.
2. Enzyme Inhibition
The compound has been evaluated for its role as an enzyme inhibitor. For instance, it shows promise in inhibiting specific proteolytic enzymes, which could be beneficial in treating conditions related to excessive proteolysis, such as certain cancers. The structural modifications in the peptide backbone enhance its binding affinity and selectivity towards target enzymes.
3. Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The modification of the peptide structure can lead to increased resistance against enzymatic degradation, thus enhancing its bioavailability and efficacy in vivo.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Exhibits free radical generation under EPR analysis | |
| Enzyme Inhibition | Inhibits specific proteolytic enzymes | |
| Neuroprotective Effects | Potential protective effects against neurodegeneration |
Relevant Research
A significant study involving this compound utilized EPR techniques to assess the compound's behavior under oxidative stress conditions. The findings indicated that modifications to the peptide structure could significantly influence its radical scavenging activity, suggesting potential applications in antioxidant therapies.
Additionally, the compound's interaction with various enzymes was explored using molecular dynamics simulations, revealing insights into its binding affinities and conformational flexibility. Such studies are crucial for understanding how structural variations can enhance therapeutic efficacy against specific targets .
Propiedades
Número CAS |
13116-21-7 |
|---|---|
Fórmula molecular |
C20H23N3O4 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H23N3O4/c21-13-18(24)22-16(11-14-7-3-1-4-8-14)19(25)23-17(20(26)27)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,21H2,(H,22,24)(H,23,25)(H,26,27) |
Clave InChI |
FEUPVVCGQLNXNP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CN |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])NC(=O)C[NH3+] |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CN |
Key on ui other cas no. |
13116-21-7 |
Secuencia |
GFF |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















